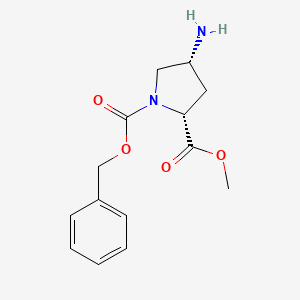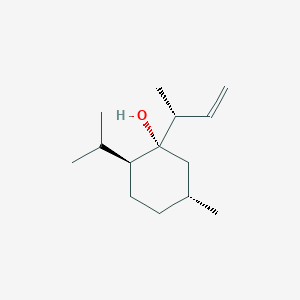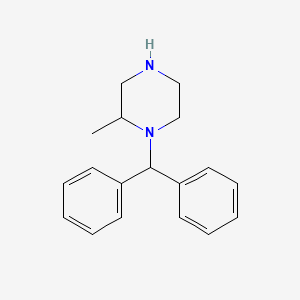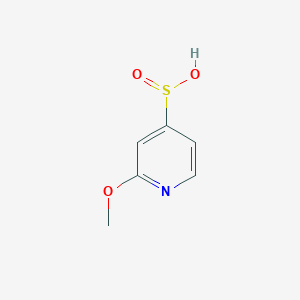
2-Methoxypyridine-4-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxypyridine-4-sulfinic acid is a chemical compound with the molecular formula C6H7NO3S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxypyridine-4-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with sulfur dioxide and a suitable oxidizing agent. Another method includes the reduction of 2-methoxypyridine-4-sulfonyl chloride using a reducing agent such as sodium borohydride .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as sulfonation, reduction, and purification.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxypyridine-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methoxypyridine-4-sulfonic acid.
Reduction: Reduction reactions can convert it back to 2-methoxypyridine.
Substitution: It can participate in substitution reactions where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation: 2-Methoxypyridine-4-sulfonic acid.
Reduction: 2-Methoxypyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Methoxypyridine-4-sulfinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-methoxypyridine-4-sulfinic acid involves its interaction with specific molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. The sulfinic acid group can also undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Methoxypyridine: A precursor and structurally similar compound.
2-Methoxypyridine-4-sulfonic acid: An oxidized form of 2-methoxypyridine-4-sulfinic acid.
4-Methoxypyridine: An isomer with different chemical properties.
Uniqueness: this compound is unique due to its sulfinic acid group, which imparts distinct chemical reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C6H7NO3S |
|---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
2-methoxypyridine-4-sulfinic acid |
InChI |
InChI=1S/C6H7NO3S/c1-10-6-4-5(11(8)9)2-3-7-6/h2-4H,1H3,(H,8,9) |
InChI Key |
UYKROHVJPFCROQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B12982916.png)

![3-Chloropyrido[2,3-b]pyrazine xhydrochloride](/img/structure/B12982928.png)
![9-Hydroxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one](/img/structure/B12982931.png)
![ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12982937.png)

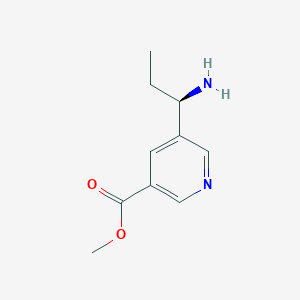
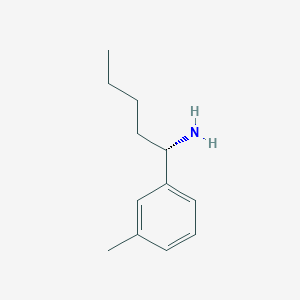


![tert-Butyl (2-aminospiro[3.5]nonan-6-yl)carbamate](/img/structure/B12982962.png)
